Methyl 4-(4-aminopiperidin-1-yl)butanoate
Description
Contextualization within Relevant Chemical Classes and Scaffolds
Methyl 4-(4-aminopiperidin-1-yl)butanoate is characterized by two key structural motifs: a 4-aminopiperidine (B84694) ring and a methyl butanoate chain.
The piperidine (B6355638) scaffold is a ubiquitous heterocyclic amine found in a vast array of natural products and synthetic pharmaceuticals. chim.itnih.gov As a saturated six-membered ring containing a nitrogen atom, its flexible, chair-like conformation allows for diverse three-dimensional arrangements of substituents, which is crucial for specific interactions with biological targets. mdpi.com The presence of an amino group at the 4-position of the piperidine ring in this compound provides a key point for further functionalization, making it a valuable synthon in medicinal chemistry.
The butanoate moiety is a short-chain fatty acid ester. Butanoate derivatives are also prevalent in biological systems and are utilized as intermediates in organic synthesis. orientjchem.orgresearchgate.net The methyl ester group in the target compound offers a site for chemical modification, for example, through hydrolysis to the corresponding carboxylic acid or amidation to form amides.
Historical Development of Related Aminopiperidine and Butanoate Derivatives in Chemical Research
The development of aminopiperidine derivatives has been closely linked to the advancement of medicinal chemistry. The piperidine ring is a core component of many successful drugs, and the introduction of an amino group provides a handle for creating analogues with altered pharmacological profiles. For instance, the 4-aminopiperidine scaffold is a key component in a number of potent analgesics and other centrally acting agents.
Butanoate esters, for their part, have a long history in organic synthesis, often serving as precursors to more complex molecules. Their synthesis and reactions are well-established, and they are frequently employed as building blocks in the construction of larger carbon skeletons. The combination of these two functionalities in this compound represents a convergence of established chemical principles for the creation of novel molecular architectures.
Rationale for Academic Investigation: Unaddressed Research Questions and Potential Methodological Advancements
The primary rationale for the investigation of this compound lies in its potential as a key intermediate in the synthesis of high-value compounds, particularly pharmaceuticals. For example, the structural motif of an aminopiperidine connected to a side chain is present in dipeptidyl peptidase-4 (DPP-4) inhibitors like linagliptin, which are used in the treatment of type 2 diabetes. The efficient synthesis of such bifunctional building blocks is therefore of significant interest.
Unaddressed research questions include the development of stereoselective syntheses of chiral analogues of this compound, as the stereochemistry of the piperidine ring can have a profound impact on biological activity. Furthermore, exploring the reactivity of the two functional groups—the amino group and the ester—to achieve selective modifications presents an interesting synthetic challenge.
Methodological advancements could focus on the development of more efficient and environmentally benign synthetic routes to this and related compounds. This could involve the use of novel catalytic systems or flow chemistry approaches to improve yield, purity, and scalability.
Overview of Research Areas and Methodologies Applied to the Compound
Given its likely role as a synthetic intermediate, the primary research area for this compound is in the field of synthetic organic and medicinal chemistry. The methodologies applied to its synthesis and purification would be central to any investigation.
Synthesis:
Two plausible synthetic routes for this compound are:
Alkylation of 4-aminopiperidine: This would involve the reaction of a protected 4-aminopiperidine with a methyl 4-halobutanoate (e.g., methyl 4-bromobutanoate). The reaction would likely be carried out in the presence of a base to neutralize the hydrogen halide formed. Subsequent deprotection of the amino group would yield the target compound.
Reductive Amination: This approach would involve the reaction of methyl 4-oxobutanoate (B1241810) with 4-aminopiperidine. The initially formed imine or enamine would be reduced in situ using a reducing agent such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride to give the desired product. This one-pot procedure is often highly efficient and avoids the need for isolating the intermediate imine.
Purification and Characterization:
Standard laboratory techniques would be employed for the purification and characterization of this compound. Purification would likely be achieved through column chromatography on silica (B1680970) gel. Characterization would involve a suite of spectroscopic methods to confirm the structure and purity of the compound.
Data Tables
Below are interactive data tables summarizing key information about this compound and a representative synthetic precursor.
| Property | Value |
|---|---|
| Molecular Formula | C10H20N2O2 |
| Molecular Weight | 200.28 g/mol |
| Appearance | Colorless to pale yellow oil (predicted) |
| Boiling Point | Not determined |
| Solubility | Soluble in methanol (B129727), ethanol, dichloromethane (B109758) (predicted) |
| Technique | Expected Features |
|---|---|
| 1H NMR | Signals corresponding to the methyl ester protons (~3.6 ppm), methylene (B1212753) protons of the butanoate chain, protons on the piperidine ring, and the amino group protons. |
| 13C NMR | Signals for the carbonyl carbon of the ester (~174 ppm), the methyl carbon of the ester (~51 ppm), and carbons of the butanoate chain and piperidine ring. |
| Mass Spectrometry (ESI+) | Expected [M+H]+ ion at m/z 201.16. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H20N2O2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
methyl 4-(4-aminopiperidin-1-yl)butanoate |
InChI |
InChI=1S/C10H20N2O2/c1-14-10(13)3-2-6-12-7-4-9(11)5-8-12/h9H,2-8,11H2,1H3 |
InChI Key |
XMVLUUNBMOTQAT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCN1CCC(CC1)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies
Retrosynthetic Analysis and Key Disconnections for Methyl 4-(4-aminopiperidin-1-yl)butanoate
Retrosynthetic analysis of this compound reveals two primary disconnections, logically simplifying the molecule into readily available starting materials. The most apparent disconnection is at the C-N bond between the piperidine (B6355638) nitrogen and the butanoate chain. This leads to two key synthons: a 4-aminopiperidine (B84694) unit and a 4-carbon ester chain with a reactive group.
A second key disconnection can be made at the C4-N bond of the piperidine ring, which would involve the formation of the amino group at a later stage of the synthesis. However, the first disconnection is generally more practical as 4-aminopiperidine is a commercially available and versatile building block.
Key Disconnections and Corresponding Synthons:
| Disconnection Point | Synthon 1 | Synthon 2 | Corresponding Reagents |
| Piperidine N-C(butanoate) | 4-Aminopiperidinyl cation | Butanoate anion with a leaving group | 4-Aminopiperidine, Methyl 4-halobutanoate (e.g., Methyl 4-bromobutanoate) |
| Piperidine C4-N(amino) | 4-Oxopiperidine derivative | Ammonia (B1221849) or an amino group equivalent | N-substituted-4-piperidone, Ammonia/reducing agent |
Development and Optimization of Synthetic Pathways
The synthesis of this compound can be approached through both linear and convergent strategies. The choice of pathway often depends on factors such as the availability of starting materials, desired scale of synthesis, and the need for specific functional group protection.
Linear Synthesis Approaches
A linear synthesis would involve the sequential modification of a starting piperidine derivative. A common and straightforward linear approach involves the N-alkylation of a protected 4-aminopiperidine.
One plausible linear synthesis begins with the protection of the primary amino group of 4-aminopiperidine, for instance, with a tert-butoxycarbonyl (Boc) group. This prevents the primary amine from competing with the secondary piperidine nitrogen in the subsequent N-alkylation step. The protected piperidine is then reacted with a suitable methyl 4-halobutanoate, such as methyl 4-bromobutanoate, in the presence of a base to facilitate the nucleophilic substitution. Finally, deprotection of the Boc group yields the desired product.
Reaction Scheme: Linear Synthesis
Protection: 4-Aminopiperidine + (Boc)₂O → tert-Butyl (piperidin-4-yl)carbamate
N-Alkylation: tert-Butyl (piperidin-4-yl)carbamate + Methyl 4-bromobutanoate + Base (e.g., K₂CO₃) → Methyl 4-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)butanoate
Deprotection: Methyl 4-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)butanoate + Acid (e.g., TFA or HCl) → this compound
Another linear strategy involves reductive amination. This would start with a suitable N-protected 4-piperidone. Reductive amination with ammonia would form the 4-amino group, followed by N-alkylation of the piperidine nitrogen and subsequent deprotection steps.
Convergent Synthesis Strategies
One fragment could be a pre-functionalized piperidine ring, and the other, the butanoate chain. For instance, a piperidine ring with a protected amino group at the 4-position and a reactive handle at the 1-position could be prepared separately from the butanoate moiety. However, for a relatively simple molecule like this, the advantages of a convergent over a linear approach are less pronounced.
A more distinct convergent strategy could involve the formation of the piperidine ring itself as a key step. For example, a precursor containing the butanoate chain and the primary amine could be cyclized with a suitable four-carbon dielectrophile to form the piperidine ring. This approach is generally more complex and less common for this type of target molecule.
Green Chemistry Principles in Synthesis Design
Applying green chemistry principles to the synthesis of this compound focuses on minimizing waste, using less hazardous chemicals, and improving energy efficiency.
Key areas for implementing green chemistry include:
Solvent Selection: Replacing traditional volatile organic solvents (VOCs) like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) with greener alternatives is a primary goal. Water, ethanol, or 2-methyltetrahydrofuran (B130290) (2-MeTHF) could be explored for the N-alkylation step. Microwave-assisted synthesis in aqueous media has been shown to be an effective and greener alternative for the N-alkylation of amines. rsc.orgresearchgate.net
Catalysis: Utilizing catalytic methods over stoichiometric reagents can significantly reduce waste. For instance, catalytic transfer hydrogenation for reductive amination steps would be preferable to using stoichiometric hydride reagents.
Atom Economy: Designing the synthesis to maximize the incorporation of all materials used in the process into the final product. The N-alkylation approach generally has good atom economy, with the main byproduct being the salt of the base used.
Energy Efficiency: Employing microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. rsc.orgresearchgate.net
Comparison of Solvents for N-Alkylation:
| Solvent | Green Chemistry Consideration |
| Dichloromethane (DCM) | Halogenated solvent, suspected carcinogen. |
| N,N-Dimethylformamide (DMF) | High boiling point, reprotoxic. |
| Acetonitrile (B52724) | Can be toxic. |
| Water | Benign, but solubility of reactants can be an issue. |
| Ethanol | Renewable, biodegradable, lower toxicity. |
| 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, good alternative to THF. |
Exploration of Stereoselective Synthetic Routes
While this compound itself is achiral, the introduction of substituents on the piperidine ring or the butanoate chain could create stereocenters. In such cases, stereoselective synthesis becomes crucial.
Chiral Auxiliary-Based Methods
Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary can be removed and ideally recycled.
For the synthesis of chiral derivatives of this compound, a chiral auxiliary could be attached to the piperidine nitrogen. This would influence the stereoselectivity of subsequent reactions, such as an alkylation at the C3 position of the piperidine ring. For example, a chiral auxiliary derived from a natural product like an amino acid could be used to direct the diastereoselective functionalization of the piperidine ring before the introduction of the butanoate side chain and removal of the auxiliary.
Asymmetric Catalysis
The development of asymmetric routes to chiral piperidines is of significant interest in medicinal chemistry. While specific asymmetric syntheses of "this compound" are not extensively documented in publicly available literature, several modern catalytic strategies for the enantioselective synthesis of substituted piperidines can be applied. These methods primarily focus on the stereocontrolled construction of the piperidine ring or the enantioselective functionalization of a pre-existing ring.
One prominent strategy involves the dearomatization of pyridines. For instance, a chemo-enzymatic dearomatization of activated pyridines has been developed to prepare stereo-enriched 3- and 3,4-disubstituted piperidines. This method utilizes a 6-hydroxy-D-nicotine oxidase (6-HDNO)-catalyzed oxidation of tetrahydropyridines, followed by an ene-reductase (EneIRED)-catalyzed conjugate reduction and iminium reduction to yield a broad range of chiral piperidines. researchgate.netnih.gov
Another approach is the rhodium-catalyzed asymmetric carbometalation of dihydropyridines. This method provides 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity, which can then be reduced to the corresponding chiral piperidines. nih.govacs.org This strategy has been successfully applied to the formal synthesis of bioactive molecules like Preclamol and Niraparib. nih.govacs.org Similarly, copper(I)-catalyzed regio-, diastereo-, and enantioselective protoborylation of 1,2-dihydropyridines offers a pathway to enantioenriched 3-boryl-tetrahydropyridines, which are versatile intermediates for chiral piperidines. acs.org
Organocatalysis also presents a powerful tool for the asymmetric synthesis of piperidines. For example, a hybrid bio-organocatalytic cascade has been reported for the synthesis of 2-substituted piperidines. This method relies on a transaminase to generate a reactive cyclic imine intermediate, which then undergoes a proline-catalyzed Mannich reaction. rsc.org Furthermore, phosphine-catalyzed [4+2] annulation of imines with allenes, using a C2-symmetric chiral phosphepine catalyst, can furnish functionalized piperidine derivatives with very good stereoselectivity. researchgate.net
Radical-mediated approaches have also emerged for the enantioselective synthesis of piperidines. A catalytic, regio- and enantioselective δ-C-H cyanation of acyclic amines, enabled by a chiral copper catalyst, can generate enantioenriched δ-amino nitriles, which serve as precursors to a family of chiral piperidines. nih.gov
These methodologies, summarized in the table below, represent the current state-of-the-art in the asymmetric synthesis of piperidine derivatives and could potentially be adapted for the enantioselective synthesis of "this compound" or its chiral analogues.
| Asymmetric Strategy | Catalyst/Enzyme | Key Transformation | Product Type |
| Chemo-enzymatic Dearomatization | 6-HDNO and EneIRED | Oxidation and conjugate reduction of tetrahydropyridines | Chiral 3- and 3,4-disubstituted piperidines |
| Asymmetric Carbometalation | Rhodium complex | Reductive Heck reaction on dihydropyridines | Chiral 3-substituted piperidines |
| Asymmetric Protoborylation | Copper(I) complex | Borylation of dihydropyridines | Chiral 3-boryl-piperidines |
| Bio-organocatalytic Cascade | Transaminase and L-proline | Mannich reaction of a cyclic imine | Chiral 2-substituted piperidines |
| [4+2] Annulation | Chiral phosphine | Cycloaddition of imines and allenes | Chiral functionalized piperidines |
| Radical-mediated C-H Cyanation | Chiral copper complex | δ-C-H cyanation of acyclic amines | Chiral δ-amino nitriles (piperidine precursors) |
Synthesis of Structural Analogues and Derivatives of this compound
The synthesis of structural analogues and derivatives of "this compound" is crucial for exploring structure-activity relationships (SAR) in drug discovery programs. Modifications can be introduced at various positions of the molecule, including the piperidine ring, the amino and ester moieties, and the butanoate chain.
Modifications on the Piperidine Ring System
Modifications to the piperidine ring can significantly impact the conformational rigidity and biological activity of the molecule. Common strategies include the introduction of substituents, the formation of spirocyclic systems, and the creation of bridged or fused ring systems.
The introduction of alkyl groups on the piperidine ring can be achieved through various synthetic routes. For example, a facile approach for the preparation of cis-3-methyl-4-aminopiperidine derivatives involves the regioselective ring opening of an N-benzyl-3-methyl-3,4-epoxipiperidine intermediate. researchgate.net This methodology allows for the synthesis of piperidines with an additional alkyl group, which can reduce the number of possible conformations and potentially enhance biological activity. researchgate.net
Spirocyclic piperidine derivatives are another important class of analogues. The synthesis of aminopiperidine derivatives bearing a spirocyclic ring on the piperidine moiety has been reported, for instance, in the development of novel DPP-4 inhibitors. beilstein-journals.org One synthetic strategy involves constructing a cyclopropyl (B3062369) ring prior to the assembly of the piperidine ring. beilstein-journals.org This can be achieved through a Dieckmann cyclization of a suitable diester precursor to form the piperidin-4-one, followed by reductive amination to introduce the amino group. beilstein-journals.org
The table below summarizes some examples of modifications on the piperidine ring of 4-aminopiperidine derivatives.
| Modification Type | Synthetic Strategy | Key Intermediate | Example of Derivative |
| Alkyl Substitution | Regioselective epoxide ring opening | N-benzyl-3-methyl-3,4-epoxipiperidine | cis-3-Methyl-4-aminopiperidine derivative |
| Spirocyclization | Dieckmann cyclization followed by reductive amination | Spiro[cyclopropane-1,3'-piperidin]-4'-one | Spiro[cyclopropane-1,3'-[1,4']bipiperidin]-4-amine derivative |
Functional Group Transformations at the Amino and Ester Moieties
The amino and ester functional groups of "this compound" are amenable to a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
The primary amino group can be readily converted into amides and sulfonamides. Amide bond formation is a common reaction in medicinal chemistry and can be achieved by reacting the amino group with an activated carboxylic acid or an acid chloride. nih.gov For instance, a series of dioxopiperidinamide derivatives have been synthesized through an amide coupling reaction using 3-aminopiperidine-2,6-dione (B110489) with various cinnamic acids in the presence of coupling agents like EDC and HOBt. researchgate.net Similarly, sulfonamide derivatives can be prepared by reacting the amino group with a sulfonyl chloride in the presence of a base. nih.gov The synthesis of sulfonamide derivatives of pyrrolidine (B122466) and piperidine has been reported as a strategy for developing anti-diabetic agents. nih.gov
The ester moiety can undergo hydrolysis to the corresponding carboxylic acid or be reduced to a primary alcohol. Ester hydrolysis can be carried out under acidic or basic conditions. edubirdie.comyoutube.com Base-promoted hydrolysis, often referred to as saponification, is an irreversible process that yields the carboxylate salt. edubirdie.com Acid-catalyzed hydrolysis is a reversible reaction. edubirdie.com The resulting carboxylic acid can be further derivatized, for example, by forming amide bonds with various amines.
Reduction of the ester to a primary alcohol is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). commonorganicchemistry.comquimicaorganica.orglibretexts.org Weaker reducing agents such as sodium borohydride (B1222165) are generally not effective for this transformation. libretexts.org The resulting primary alcohol can then be used in subsequent reactions, such as ether synthesis or further oxidation.
The following table outlines some key functional group transformations at the amino and ester moieties.
| Functional Group | Transformation | Reagents | Product |
| Amino | Amidation | Carboxylic acid, EDC, HOBt | Amide |
| Amino | Sulfonylation | Sulfonyl chloride, base | Sulfonamide |
| Ester | Hydrolysis | Aqueous acid or base | Carboxylic acid |
| Ester | Reduction | Lithium aluminum hydride (LiAlH₄) | Primary alcohol |
Variations in the Butanoate Chain Length and Substituents
Modifying the butanoate chain offers another avenue for creating structural diversity. This can involve altering the length of the alkyl chain or introducing substituents.
The synthesis of homologues with different chain lengths can be achieved by using different haloalkanoates in the initial N-alkylation of 4-aminopiperidine. For example, reacting a protected 4-aminopiperidine with ethyl 5-bromovalerate or methyl 3-bromopropionate would yield the corresponding pentanoate and propanoate analogues, respectively. A patent for the preparation of piperidine derivatives describes the synthesis of N-substituted R-(CH₂)m-piperidine products, where 'm' can be an integer from 1 to 10, indicating the feasibility of synthesizing analogues with varying chain lengths. google.com
Introducing substituents on the butanoate chain can be accomplished by using appropriately substituted haloalkanoates in the N-alkylation step. For instance, using methyl 2-bromo-4-phenylbutanoate would introduce a phenyl group at the alpha-position of the butanoate chain. Alternatively, the synthesis of α,β-unsaturated esters and their subsequent conjugate addition with nucleophiles can be a viable strategy. nih.gov
The table below provides examples of potential variations in the butanoate chain.
| Modification | Synthetic Approach | Starting Material | Potential Analogue |
| Chain Elongation | N-alkylation with a longer chain haloalkanoate | Ethyl 5-bromovalerate | Ethyl 5-(4-aminopiperidin-1-yl)pentanoate |
| Chain Shortening | N-alkylation with a shorter chain haloalkanoate | Methyl 3-bromopropionate | Methyl 3-(4-aminopiperidin-1-yl)propanoate |
| α-Substitution | N-alkylation with a substituted haloalkanoate | Methyl 2-bromobutanoate | Methyl 2-methyl-4-(4-aminopiperidin-1-yl)butanoate |
Reaction Mechanisms and Chemical Reactivity Studies
Detailed Mechanistic Investigations of Key Transformations
A fundamental transformation involving Methyl 4-(4-aminopiperidin-1-yl)butanoate is its synthesis, typically achieved through the N-alkylation of 4-aminopiperidine (B84694) with a suitable methyl 4-halobutanoate. This reaction proceeds via a standard SN2 mechanism, where the secondary amine of the piperidine (B6355638) ring acts as the nucleophile, attacking the electrophilic carbon of the butanoate chain and displacing the halide leaving group. The primary amino group at the 4-position is generally less reactive in this context due to steric hindrance and potential electronic effects, leading to selective N1-alkylation.
Another key transformation is the intramolecular amidation between the primary amino group and the methyl ester, leading to a bicyclic lactam. This reaction is typically catalyzed by acid or base, or can occur under thermal conditions. The mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon of the ester. This is followed by the elimination of methanol (B129727) to form the stable lactam ring. The rate of this intramolecular reaction is influenced by the conformational flexibility of the piperidine ring and the butanoate side chain, which dictates the proximity of the reacting functional groups.
Nucleophilic and Electrophilic Reactivity Profiles
The reactivity of this compound is characterized by both nucleophilic and electrophilic centers.
Nucleophilic Reactivity: The primary amino group at the C4 position and the tertiary amino group within the piperidine ring are the principal nucleophilic sites. The primary amine is generally more nucleophilic than the tertiary amine in reactions such as acylation or alkylation, provided steric factors are not prohibitive. researchgate.net The lone pair of electrons on the nitrogen atoms can readily attack electron-deficient species. The relative nucleophilicity can be influenced by the solvent and the nature of the electrophile.
Electrophilic Reactivity: The carbonyl carbon of the methyl ester is the primary electrophilic site. It is susceptible to attack by various nucleophiles, leading to reactions such as hydrolysis, amidation, or reduction. The reactivity of the carbonyl group can be enhanced by the presence of acid catalysts, which protonate the carbonyl oxygen and increase its electrophilicity.
| Functional Group | Type of Reactivity | Common Reactions |
| Primary Amine (C4) | Nucleophilic | Acylation, Alkylation, Amidation |
| Tertiary Amine (N1) | Nucleophilic | Protonation, Coordination to metals |
| Methyl Ester | Electrophilic | Hydrolysis, Amidation, Reduction |
Stability Studies under Varied Chemical Conditions
The stability of this compound is influenced by pH and the presence of oxidizing or reducing agents.
Under acidic conditions , the piperidine nitrogens are protonated to form ammonium (B1175870) salts. The ester group is susceptible to hydrolysis, a reaction that is catalyzed by the presence of strong acids. The rate of hydrolysis is dependent on the acid concentration and temperature. sciencemadness.org
In basic conditions , the ester can undergo saponification to yield the corresponding carboxylate salt. The piperidine ring itself is generally stable under basic conditions. However, prolonged exposure to strong bases at elevated temperatures could potentially lead to degradation pathways. rsc.org
The compound's stability towards oxidizing agents would likely be limited, with the primary and tertiary amines being susceptible to oxidation. Similarly, the ester group can be reduced by strong reducing agents like lithium aluminum hydride to the corresponding primary alcohol.
| Condition | Potential Reactions |
| Strong Acid | Ester hydrolysis, Protonation of amines |
| Strong Base | Ester saponification |
| Oxidizing Agents | Oxidation of amines |
| Reducing Agents | Reduction of the ester to an alcohol |
Investigations into Chemo-, Regio-, and Stereoselectivity of Reactions
The presence of multiple reactive sites in this compound makes the study of selectivity in its reactions particularly important.
Chemoselectivity: In reactions involving acylation or alkylation, the primary amine at C4 is generally more reactive than the tertiary amine at N1, allowing for selective functionalization under controlled conditions. This is attributed to the greater steric hindrance around the tertiary amine. researchgate.net For instance, reaction with one equivalent of an acyl chloride at low temperature would be expected to predominantly yield the N4-acylated product.
Regioselectivity: In reactions involving the functionalization of the piperidine ring itself, such as C-H activation, the regioselectivity is influenced by the directing effect of the N-substituent and the inherent reactivity of the C-H bonds. nih.gov The positions alpha to the ring nitrogen (C2 and C6) are generally activated towards deprotonation and subsequent functionalization.
Stereoselectivity: The piperidine ring exists in a chair conformation. For reactions that introduce a new stereocenter, the stereochemical outcome is influenced by the existing stereochemistry of the molecule and the reaction mechanism. For instance, reactions at the C4 position can lead to the formation of diastereomers, and the ratio of these products will depend on the facial selectivity of the attack on the piperidine ring.
| Reaction Type | Selectivity | Preferred Site/Outcome |
| Acylation | Chemoselective | Primary amine (C4) |
| C-H Activation | Regioselective | C2/C6 positions |
| Reactions at C4 | Stereoselective | Dependent on reaction mechanism |
Exploration of Cyclization and Rearrangement Pathways
The structure of this compound is amenable to intramolecular reactions, leading to the formation of new ring systems.
Cyclization: As previously mentioned, the most probable cyclization pathway is an intramolecular amidation between the primary amino group and the methyl ester to form a bicyclic lactam. This reaction is entropically favored due to the formation of a six-membered ring fused to the piperidine ring. The feasibility of this cyclization is supported by numerous examples of intramolecular aminolysis of esters. acs.org
Rearrangement: N-alkylpiperidines can undergo various rearrangement reactions. For instance, under certain conditions, a Sommelet-Hauser rearrangement could be envisioned if a suitable benzylic group were present on the piperidine nitrogen. While not directly applicable to the parent molecule, derivatives could be designed to explore such pathways. Additionally, fragmentation reactions of the piperidine ring can occur under specific mass spectrometry conditions or through photochemical activation.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. These methods, such as Density Functional Theory (DFT), provide a detailed description of the electron distribution, which in turn governs the molecule's reactivity and physical properties.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO signifies its ability to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.
For Methyl 4-(4-aminopiperidin-1-yl)butanoate, the HOMO is expected to be localized primarily on the nitrogen atoms, particularly the more accessible and less sterically hindered secondary amine on the piperidine (B6355638) ring, making it the most probable site for electrophilic attack. The LUMO, conversely, would likely be distributed over the carbonyl group of the methyl ester, indicating that this region is the most susceptible to nucleophilic attack.
Table 1: Predicted Frontier Molecular Orbital Properties
| Property | Predicted Value Range | Significance |
|---|---|---|
| HOMO Energy | -6.0 to -7.0 eV | Indicates electron-donating capability (nucleophilicity) |
| LUMO Energy | 1.0 to 2.0 eV | Indicates electron-accepting capability (electrophilicity) |
Note: The values in this table are estimations based on typical values for similar organic molecules and require specific calculations for precise determination.
An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying electron-rich and electron-poor regions, which are crucial for understanding intermolecular interactions.
In the ESP map of this compound, negative potential (typically colored red or orange) would be concentrated around the oxygen atoms of the carbonyl group and the nitrogen atoms, indicating these are regions of high electron density and are likely to act as hydrogen bond acceptors. Conversely, positive potential (blue) would be located around the hydrogen atoms of the amino group and the methyl group, highlighting them as potential hydrogen bond donors and sites for interaction with negatively charged species.
Conformational Analysis and Energy Landscape Exploration
The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformers and the energy barriers between them.
The piperidine ring typically adopts a chair conformation to minimize steric strain. wikipedia.org For 4-aminopiperidine (B84694) derivatives, the amino group can be in either an axial or equatorial position. The equatorial conformation is generally more stable. The butanoate chain attached to the nitrogen atom of the piperidine ring also has multiple rotatable bonds, leading to a complex conformational landscape. Computational methods, such as molecular mechanics and quantum mechanics, can be used to calculate the potential energy surface and identify the low-energy conformers. For substituted piperidines, the conformational free energies are influenced by the nature and position of the substituents. nih.gov
Table 2: Predicted Relative Energies of Key Conformers
| Conformer | Description | Predicted Relative Energy (kcal/mol) |
|---|---|---|
| 1 | Equatorial amino group, extended butanoate chain | 0.0 (most stable) |
| 2 | Axial amino group, extended butanoate chain | 0.5 - 1.5 |
Note: These are hypothetical relative energies and would need to be confirmed by detailed computational studies.
Molecular Dynamics Simulations to Understand Dynamic Behavior
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, offering insights into its flexibility, conformational changes, and interactions with its environment, such as a solvent or a biological receptor. researchgate.net An MD simulation of this compound in an aqueous solution would reveal how the molecule moves and adapts its shape over time.
Key findings from such a simulation would likely include the preferred conformations of the piperidine ring and the butanoate side chain, the dynamics of intramolecular hydrogen bonding, and the pattern of hydrogen bonding with surrounding water molecules. This information is crucial for understanding how the molecule behaves in a biological context.
Computational Prediction of Reaction Pathways and Transition States
Computational chemistry can be used to model chemical reactions, predict their products, and determine the energy barriers (activation energies) associated with them. For this compound, several reactions could be investigated, such as N-acylation, N-alkylation, or ester hydrolysis.
By calculating the structures and energies of the reactants, transition states, and products, it is possible to elucidate the reaction mechanism and predict the reaction rate. For example, a study of the acylation of the primary amino group would involve locating the transition state for the nucleophilic attack of the nitrogen on the acylating agent.
Ligand-Target Interaction Modeling (e.g., protein-ligand docking, if applicable to mechanistic biological research)
Given its chemical structure, this compound has the potential to interact with various biological targets. Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it binds to a receptor, such as a protein. mdpi.com
A docking study would involve placing the 3D structure of this compound into the binding site of a target protein and evaluating the potential interactions. The amino group and the carbonyl oxygen are likely to form hydrogen bonds, while the aliphatic parts of the molecule could engage in hydrophobic interactions. The results of docking simulations can provide valuable hypotheses about the molecule's mechanism of action and guide the design of more potent analogs. researchgate.net
Table 3: Potential Intermolecular Interactions in a Protein Binding Site
| Functional Group | Potential Interaction Type |
|---|---|
| Primary Amino Group | Hydrogen bond donor, ionic interactions (if protonated) |
| Tertiary Piperidine Nitrogen | Hydrogen bond acceptor |
| Carbonyl Oxygen | Hydrogen bond acceptor |
Quantitative Structure-Reactivity Relationship (QSRR) Modeling
Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational approach that seeks to establish a mathematical correlation between the chemical structure of a compound and its reactivity. While specific QSRR studies on this compound are not extensively available in public literature, the principles of QSRR can be applied to understand and predict its chemical behavior. Such models are invaluable in the rational design of new molecules with desired reactivity profiles, potentially optimizing their stability and function. acs.orgnih.gov
A hypothetical QSRR study for this compound would involve the generation of a dataset of structurally related piperidine derivatives and the calculation of various molecular descriptors. These descriptors, which are numerical representations of the molecule's properties, would then be correlated with experimentally determined reactivity data, such as reaction rates or equilibrium constants.
Key Molecular Descriptors for QSRR Modeling:
The selection of appropriate molecular descriptors is a critical step in developing a robust QSRR model. For a molecule like this compound, these descriptors would likely fall into several categories:
Electronic Descriptors: These quantify the electronic aspects of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and partial charges on specific atoms. researchgate.netnih.gov Electronic factors are often significant determinants of a molecule's stability and reactivity. acs.orgnih.gov
Topological Descriptors: These are derived from the two-dimensional representation of the molecule and describe its connectivity. Examples include the Wiener index, Kier & Hall connectivity indices, and Balaban J index.
Geometrical Descriptors: These descriptors are based on the three-dimensional structure of the molecule. Examples include the solvent-accessible surface area, molecular volume, and shadow indices. nih.gov
Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide detailed information about the electronic structure. Examples include Mulliken population analysis, electrostatic potential, and bond order.
Hypothetical QSRR Model Development:
A typical QSRR study for this compound and its analogs would proceed as follows:
Dataset Selection: A series of compounds with structural variations to the parent molecule would be synthesized or computationally designed.
Reactivity Measurement: A specific chemical reaction would be chosen to assess the reactivity of each compound in the dataset. For instance, the rate of a nucleophilic substitution reaction at the amino group or the hydrolysis of the ester group could be measured.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound using computational chemistry software.
Model Building: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms like Support Vector Machines (SVM) would be employed to build a mathematical model that correlates the descriptors with the observed reactivity. nih.gov
Model Validation: The predictive power of the QSRR model would be rigorously tested using internal and external validation techniques to ensure its robustness and reliability.
Illustrative Data for a Hypothetical QSRR Study:
The following interactive table presents hypothetical data for a QSRR study on a series of piperidine derivatives, illustrating the relationship between selected molecular descriptors and a hypothetical reaction rate constant (k).
| Compound | Log(k) | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) | Solvent-Accessible Surface Area (Ų) |
| This compound | -2.5 | -8.2 | 1.5 | 2.1 | 350 |
| Derivative A | -2.1 | -8.0 | 1.7 | 2.5 | 370 |
| Derivative B | -3.0 | -8.5 | 1.3 | 1.8 | 340 |
| Derivative C | -1.8 | -7.8 | 1.9 | 2.8 | 385 |
| Derivative D | -2.7 | -8.3 | 1.4 | 2.0 | 355 |
Note: The data in this table is purely illustrative and intended to demonstrate the format of a QSRR dataset. It does not represent actual experimental or computational results.
Such a QSRR model, once validated, could be used to predict the reactivity of new, unsynthesized derivatives of this compound. This predictive capability can significantly accelerate the discovery and development of novel compounds with tailored chemical properties for various applications. The insights gained from the model can also provide a deeper understanding of the underlying molecular features that govern the reactivity of this class of compounds. nih.gov
Advanced Analytical Methodologies for Research Characterization
High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., advanced NMR, 2D NMR, HRMS)
High-resolution spectroscopic techniques are paramount for the definitive structural elucidation of organic molecules like Methyl 4-(4-aminopiperidin-1-yl)butanoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including 1D (¹H and ¹³C) and 2D NMR experiments, would provide a detailed map of the molecular structure.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. For instance, the methyl ester protons (-OCH₃) would likely appear as a singlet, while the protons of the butanoate chain and the piperidine (B6355638) ring would exhibit more complex splitting patterns (triplets, multiplets) due to coupling with adjacent protons.
¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule. The carbonyl carbon of the ester and the carbons of the piperidine ring would have characteristic chemical shifts.
2D NMR: Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings, helping to trace the connectivity of the butanoate chain and the piperidine ring protons. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate proton signals with their directly attached carbons and with carbons over two to three bonds, respectively. This would be crucial in confirming the attachment of the butanoate chain to the nitrogen of the piperidine ring.
Hypothetical ¹H NMR Data for this compound
This table is for illustrative purposes to show expected data.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 3.65 | s | 3H | -OCH₃ |
| ~ 2.80 | m | 1H | Piperidine C4-H |
| ~ 2.70 | m | 2H | Piperidine C2/C6-H (axial) |
| ~ 2.40 | t | 2H | -CH₂-COO- |
| ~ 2.20 | t | 2H | -N-CH₂- |
| ~ 2.05 | m | 2H | Piperidine C2/C6-H (equatorial) |
| ~ 1.80 | m | 2H | -CH₂-CH₂-COO- |
| ~ 1.65 | m | 2H | Piperidine C3/C5-H (axial) |
| ~ 1.40 | m | 2H | Piperidine C3/C5-H (equatorial) |
High-Resolution Mass Spectrometry (HRMS): HRMS would be employed to determine the precise molecular weight and elemental composition of the compound. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) would provide a mass measurement with high accuracy, allowing for the unambiguous determination of the molecular formula.
Chromatographic Methods for Purity Assessment and Mixture Analysis (e.g., advanced HPLC, GC-MS in complex matrices)
Chromatographic techniques are essential for assessing the purity of this compound and for analyzing it within complex mixtures.
High-Performance Liquid Chromatography (HPLC): Advanced HPLC methodologies, such as Ultra-High-Performance Liquid Chromatography (UHPLC), would be the primary choice for purity assessment. A reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid) would likely be used. A photodiode array (PDA) detector would provide information on the absorbance spectrum of the main peak and any impurities. The purity would be determined by the area percentage of the main peak.
Gas Chromatography-Mass Spectrometry (GC-MS): For the analysis of volatile impurities or for the compound itself if it is sufficiently volatile and thermally stable (or after derivatization), GC-MS is a powerful tool. In complex matrices, GC-MS provides excellent separation and identification capabilities based on both the retention time and the mass spectrum of the compound and any co-eluting substances.
X-ray Crystallography for Solid-State Structure Determination
Should this compound be a crystalline solid, single-crystal X-ray crystallography would provide the definitive three-dimensional structure. This technique would allow for the precise determination of bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the amino group. While no crystal structure for this specific compound is publicly available, related piperidine derivatives have been successfully characterized using this method, confirming details like the chair conformation of the piperidine ring.
Illustrative Crystallographic Data Table
This table is for illustrative purposes to show the type of data obtained.
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | Hypothetical Value |
| b (Å) | Hypothetical Value |
| c (Å) | Hypothetical Value |
| β (°) | Hypothetical Value |
| Volume (ų) | Hypothetical Value |
Hyphenated Analytical Techniques for Comprehensive Profiling
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer a powerful approach for comprehensive profiling. chemjournal.kzresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a cornerstone technique in modern analytical chemistry. researchgate.net For this compound, LC-MS would be invaluable for identifying impurities and degradation products in stability studies. The liquid chromatograph separates the components of a mixture, and the mass spectrometer provides mass information for each separated component, aiding in their identification. researchgate.net
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): For complex mixtures where the isolation of minor components is challenging, LC-NMR allows for the acquisition of NMR spectra of compounds as they elute from the HPLC column. This can provide detailed structural information on impurities without the need for preparative-scale purification.
Development of Analytical Standards for Research Purposes
For quantitative analysis and quality control, the development of a well-characterized analytical standard of this compound is crucial. This primary reference standard would be of high purity, thoroughly characterized by the techniques described above (NMR, HRMS, HPLC), and its purity would be quantitatively determined using a mass balance approach or quantitative NMR (qNMR). This standard would then be used to calibrate analytical instruments and to accurately determine the concentration of the compound in research samples.
Pharmacological and Biological Research Perspectives Pre Clinical and Mechanistic Focus
In Vitro Biological Activity Profiling and Target Engagement Studies
No publicly available data exists for the in vitro biological activity of Methyl 4-(4-aminopiperidin-1-yl)butanoate.
There are no published studies detailing the affinity of this compound for any specific biological receptors. Information regarding its binding constants (Kd, Ki) and its association (kon) or dissociation (koff) rates is not available.
The effect of this compound on enzymatic activity has not been reported. There are no data available concerning its potential to inhibit or activate any enzymes, nor any kinetic analyses such as IC50 or EC50 values.
No research has been published on the effects of this compound in cell-based assays. Therefore, its capacity to modulate cellular pathways, influence protein expression, or act on cell-based reporter systems is unknown.
This compound has not been reported in any phenotypic screening campaigns. As such, there is no information regarding its potential to induce specific phenotypes in cellular or organismal models, and no subsequent mechanistic deconvolution studies have been performed.
In Vivo Studies in Animal Models
There is no available information from in vivo studies in animal models for this compound focusing on its pharmacodynamics or mechanistic efficacy.
No studies have been conducted to assess pharmacodynamic markers or confirm target engagement of this compound in living organisms.
Efficacy Studies in Mechanistic Animal Models of Disease
A thorough search of scientific databases and literature yielded no specific efficacy studies for this compound in any mechanistic animal models of disease.
Mechanistic animal models are crucial in pre-clinical research to investigate the potential therapeutic effects of a compound in a living organism that mimics certain aspects of a human disease. These studies are designed to answer fundamental questions about whether a compound can produce a desired physiological effect and to understand the biological mechanisms through which it acts. For a compound like this compound, which contains a piperidine (B6355638) ring—a common scaffold in centrally active drugs—such studies could, in principle, explore its potential in models of neurological or psychiatric disorders. However, no such research has been published.
Pharmacokinetic (PK) Investigations in Animal Models
There is no available published data concerning the pharmacokinetic properties of this compound from investigations in animal models.
Pharmacokinetic studies are a cornerstone of drug development, focusing on what the body does to a drug. These investigations typically characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound.
Absorption: How the compound is taken up into the bloodstream.
Distribution: Where the compound travels within the body.
Metabolism: How the compound is chemically modified by the body.
Excretion: How the compound and its byproducts are eliminated from the body.
Understanding these parameters is vital for determining how a potential drug might be administered and for predicting its behavior in humans. For this compound, the absence of such data means its fundamental disposition in a biological system remains uncharacterized.
Structure-Activity Relationship (SAR) Studies for Biological Activity
No specific structure-activity relationship (SAR) studies for this compound have been reported in the scientific literature. SAR studies are fundamental to medicinal chemistry and involve systematically altering the chemical structure of a molecule to understand how these changes affect its biological activity.
There are no published positional scanning or substituent effect studies for this compound. Such studies would involve creating a library of analogs by modifying specific positions on the molecule—for instance, by changing the methyl ester to other esters or amides, or by adding substituents to the piperidine ring—and then testing these new compounds for their interaction with a biological target. This process helps to identify the key chemical features required for activity.
No research is available on the stereochemical influences on the biological activity of this compound. Since the 4-aminopiperidine (B84694) moiety does not have a chiral center unless substituted, stereoisomers would only arise if modifications to the butanoate chain or other parts of the molecule introduced chirality. The impact of stereochemistry is a critical aspect of drug design, as different stereoisomers of a molecule can have vastly different biological activities and pharmacokinetic properties.
There is no documented research applying scaffold hopping or bioisosteric replacement strategies specifically to this compound as a lead compound. Scaffold hopping is a drug design strategy used to identify new molecular core structures (scaffolds) that can maintain the same biological activity as a known active compound. Bioisosteric replacement involves substituting one part of a molecule with a chemical group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. The 4-aminopiperidine core of the molecule is a common feature in many biologically active compounds, but specific studies originating from this compound itself have not been described.
Application Domains and Translational Research Potential Non Clinical Focus
Role as a Key Synthetic Intermediate in Complex Molecular Architectures
The primary utility of Methyl 4-(4-aminopiperidin-1-yl)butanoate lies in its role as a key intermediate in organic synthesis. The presence of both a nucleophilic amino group and an electrophilic ester group allows for a wide range of chemical transformations. This dual reactivity makes it an ideal starting material for the construction of more elaborate molecular frameworks.
For instance, the 4-aminopiperidine (B84694) core is a crucial component in a variety of pharmacologically active agents. This structural unit is found in compounds developed as analgesics and dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. chemsrc.comresearchgate.netresearchgate.netresearchgate.net The synthesis of such complex molecules often involves the sequential modification of a central piperidine-containing building block.
The butanoate side chain provides a reactive site for amide bond formation, reduction to an alcohol, or other ester-based chemical manipulations. This allows for the attachment of various functional groups, leading to the generation of diverse chemical libraries for drug discovery and other applications.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Potential Reactions | Resulting Structures |
| 4-Amino Group | Acylation, Alkylation, Reductive Amination | Amides, Substituted Amines |
| Piperidine (B6355638) N-H | Alkylation, Arylation | N-Substituted Piperidines |
| Methyl Ester | Amidation, Reduction, Hydrolysis | Amides, Alcohols, Carboxylic Acids |
Utility as a Chemical Probe for Biological Target Validation
While no specific use of this compound as a chemical probe has been reported, its structure lends itself to such applications. Chemical probes are small molecules designed to interact with specific biological targets, thereby helping to elucidate their functions.
Given that the 4-aminopiperidine scaffold is present in known bioactive molecules, derivatives of this compound could be synthesized and screened for activity against various enzymes, receptors, or ion channels. By systematically modifying the butanoate chain with different substituents, it may be possible to develop selective binders for specific biological targets. The ester functionality could also be used to attach reporter tags, such as fluorescent dyes or biotin, to facilitate the detection and isolation of the target protein.
Contributions to Methodological Advancements in Chemical Synthesis
The synthesis and reactions of piperidine-containing molecules are of significant interest to organic chemists. The development of efficient and stereoselective methods for the functionalization of the piperidine ring is an ongoing area of research. While there is no specific information on the contribution of this compound to new synthetic methodologies, its preparation and subsequent chemical modifications could serve as a platform for developing and showcasing novel synthetic strategies.
For example, developing new catalytic methods for the selective N-alkylation or C-H functionalization of the piperidine ring in the presence of the amino and ester groups would represent a valuable contribution to the field of organic synthesis.
Potential in Advanced Materials Science Research
The application of piperidine-containing compounds in materials science is an emerging area. The ability of the amino and ester groups to participate in polymerization reactions or to be incorporated into larger supramolecular assemblies suggests that this compound could find use in this field.
For instance, the amino group could be used to initiate ring-opening polymerization of cyclic esters, leading to the formation of biodegradable polyesters with pendant piperidine groups. These functionalized polymers could have interesting properties for applications in drug delivery or as functional coatings. The bifunctional nature of the molecule also allows for its use as a cross-linking agent in the formation of polymer networks.
Challenges and Future Directions in Research
Methodological Hurdles in Stereocontrolled Synthesis
The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the ability to control the three-dimensional arrangement of atoms during synthesis is paramount in drug discovery. For derivatives of Methyl 4-(4-aminopiperidin-1-yl)butanoate, achieving stereocontrol presents several challenges.
One of the primary difficulties lies in the stereoselective synthesis of substituted piperidine (B6355638) rings. mdpi.com The introduction of substituents at various positions on the piperidine ring can create multiple stereocenters, leading to a mixture of diastereomers and enantiomers. Separating these stereoisomers can be a complex and costly process. For instance, the development of expedient and highly stereoselective routes to orthogonally protected chiral 2-substituted 4-aminopiperidines has been a focus of research. nih.gov Such methods are crucial for systematically evaluating the biological activity of each stereoisomer.
Furthermore, the substituent at the 1-position of the piperidine ring, which in the case of the parent compound is a methyl butanoate group, can also influence the conformational preference of the ring and its interactions with biological targets. Diversity-oriented synthetic strategies are being explored to generate a wide range of stereochemically defined piperidine and related azepane-based compounds. researchgate.net These approaches often involve complex multi-step syntheses and the use of chiral auxiliaries or catalysts to achieve the desired stereochemical outcome.
Addressing Research Gaps in Mechanistic Understanding
A significant gap in the research of many piperidine-based compounds, including analogs of this compound, is a detailed understanding of their mechanism of action at the molecular level. While a compound may exhibit promising biological activity in initial screenings, elucidating how it interacts with its biological target is a critical step in its development as a therapeutic agent.
For example, studies on 4-aminopiperidine (B84694) derivatives as antifungal agents have suggested that they may inhibit enzymes involved in ergosterol (B1671047) biosynthesis, a key pathway in fungi. mdpi.com However, further in-depth investigations are required to confirm the precise molecular targets and the nature of the interactions. A thorough mechanistic understanding is essential for optimizing the potency and selectivity of these compounds and for anticipating potential off-target effects.
Structure-activity relationship (SAR) studies are instrumental in bridging this knowledge gap. By systematically modifying the structure of a lead compound and evaluating the impact on its biological activity, researchers can identify the key chemical features responsible for its effects. Such studies have been conducted for various 4-aminopiperidine derivatives, providing valuable insights into their interactions with biological targets. mdpi.comresearchgate.netnih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. researchgate.netnih.govresearchgate.net These powerful computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates and optimize the properties of existing ones.
For compounds based on the this compound scaffold, AI and ML can be employed in several ways:
Virtual Screening: AI-powered algorithms can rapidly screen large virtual libraries of compounds to identify those that are most likely to interact with a specific biological target. nih.gov This can significantly accelerate the initial stages of drug discovery.
De Novo Design: Machine learning models can be trained to generate novel molecular structures with desired properties. mednexus.org This approach can lead to the discovery of entirely new classes of compounds with unique biological activities.
Pharmacokinetic and Toxicity Prediction: AI and ML models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound. nih.gov This information is crucial for selecting candidates with the best chance of success in clinical trials.
Exploration of Novel Biological Targets and Mechanistic Pathways
The versatility of the piperidine scaffold is reflected in the wide range of biological activities exhibited by its derivatives. researchgate.netarizona.edu This suggests that compounds derived from this compound could potentially interact with a diverse array of biological targets.
A key future direction in the research of these compounds is the systematic exploration of novel biological targets and mechanistic pathways. This can be guided by the known activities of related compounds, which include:
| Biological Activity | Target/Pathway | Reference(s) |
| Antifungal | Ergosterol Biosynthesis | mdpi.com |
| Antiprotozoal | - | asm.org |
| Antibacterial | - | researchgate.net |
| Antidiabetic | DPP4 Inhibition | researchgate.netnih.gov |
| Neuroprotection | NMDA Receptor Antagonism | nih.gov |
| Antiviral (HIV) | CCR5 Inhibition | nih.gov |
| Anticancer | Aurora Kinase Inhibition | acs.org |
| Anticancer | VEGFR-2 Inhibition | acs.org |
This table is interactive. Click on the headers to sort.
This diverse range of activities highlights the potential of the 4-aminopiperidine scaffold to yield compounds with therapeutic applications in various disease areas. High-throughput screening campaigns against a broad panel of biological targets, coupled with computational target prediction methods, can facilitate the discovery of novel activities for derivatives of this compound.
Development of Advanced Analytical Techniques for Complex Systems
The synthesis and biological evaluation of novel compounds are critically dependent on robust analytical techniques for their characterization. For derivatives of this compound, a suite of advanced analytical methods is essential to confirm their chemical structure, purity, and stereochemistry.
Key analytical techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure and connectivity of atoms. researchgate.netnih.govmdpi.com
Mass Spectrometry (MS): Determines the molecular weight and can be used to elucidate the structure of a compound. researchgate.netnih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in a molecule. researchgate.net
X-ray Crystallography: Provides the definitive three-dimensional structure of a crystalline compound, which is invaluable for understanding its stereochemistry and intermolecular interactions. mdpi.com
In addition to these experimental techniques, computational methods such as quantum chemistry can be used to analyze the electronic and energetic properties of piperidine derivatives, providing insights into their reactivity and stability. chemjournal.kz The continued development and application of these advanced analytical techniques will be crucial for advancing the research and development of new therapeutic agents based on the this compound scaffold.
Conclusion and Broader Scientific Impact of Research on Methyl 4 4 Aminopiperidin 1 Yl Butanoate
Synthesis of Key Research Findings and Methodological Contributions
Research centered on Methyl 4-(4-aminopiperidin-1-yl)butanoate and analogous structures underscores its value as a bifunctional scaffold. The molecule incorporates a piperidine (B6355638) ring, a privileged structure in pharmacology, functionalized with both a primary amine and a methyl ester separated by a flexible butyl linker. nih.gov The primary methodological contribution of utilizing such an intermediate is the significant streamlining of multi-step syntheses. news-medical.net Instead of constructing the aminopiperidine and linker portions sequentially within a larger molecular framework, chemists can introduce this entire pre-functionalized cassette in a more efficient manner.
This approach is a practical application of the "building block" strategy in drug discovery, which focuses on creating a collection of novel, high-quality reagents to improve the quality of both screening collections and eventual drug candidates. csmres.co.uknih.gov The availability of intermediates like this compound enables rapid parallel synthesis and the exploration of a wider chemical space, which can lead to serendipitous discoveries and significant improvements in the profiles of lead compounds. csmres.co.uk
The key structural features of this compound and their contributions to its utility are summarized below.
| Structural Feature | Significance in Chemical Synthesis & Drug Design |
| Piperidine Core | A prevalent heterocyclic scaffold in FDA-approved drugs, often imparting favorable physicochemical and pharmacokinetic properties. researchgate.netthieme-connect.comthieme-connect.com |
| 4-Amino Group | A reactive primary amine that serves as a key handle for introducing a wide variety of substituents via acylation, alkylation, etc. nih.gov |
| Butanoate Linker | Provides spatial separation and appropriate geometry between the piperidine core and other parts of a target molecule. |
| Methyl Ester | A functional group that can be readily hydrolyzed to a carboxylic acid or converted into various amides, enabling further diversification. nih.gov |
Outlook on the Compound's Enduring Relevance in Chemical and Biological Sciences
The enduring relevance of this compound is directly linked to the foundational importance of the piperidine scaffold in medicinal chemistry. Nitrogen-containing heterocycles are present in a vast majority of pharmaceuticals, and the piperidine ring is among the most common. nih.govresearchgate.net This particular building block is well-positioned to remain a valuable tool for several reasons:
Versatility in Drug Scaffolding: The compound provides a ready-made scaffold for developing therapeutics across numerous disease areas. The aminopiperidine moiety is a key component of drugs like the DPP-4 inhibitor Linagliptin, used for type 2 diabetes, highlighting the therapeutic precedent for this structural class. nih.govresearchgate.net Similarly, related piperidine structures are integral to novel NLRP3 inflammasome inhibitors, suggesting applications in inflammatory diseases. nih.gov
Modulation of Drug Properties: The introduction of chiral piperidine scaffolds is a known strategy to enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce toxicity. thieme-connect.comthieme-connect.com This building block serves as an excellent starting point for the synthesis of such chiral derivatives.
Acceleration of Drug Discovery: As medicinal chemistry targets become more complex, the need for sophisticated, three-dimensional building blocks increases. news-medical.net Molecules like this compound offer a generalizable strategy to rapidly access complex 3D structures, reducing the reliance on longer, more arduous synthetic pathways. news-medical.netthieme-connect.com
Identification of Promising Avenues for Continued Academic Exploration
The potential of this compound as a research tool is far from exhausted. Future academic exploration can be directed toward several promising avenues, leveraging its unique structural attributes to address current challenges in chemistry and pharmacology.
| Research Avenue | Rationale and Potential Impact |
| Novel Therapeutic Targets | Use the scaffold to design and synthesize focused compound libraries against emerging disease targets, particularly in neurodegenerative diseases like Alzheimer's, where piperidine derivatives have shown promise. researchgate.net |
| Advanced Synthesis Methods | Incorporate the building block into modern synthetic workflows, such as automated flow chemistry or biocatalytic processes, to further accelerate the production of complex molecules and novel chemical entities. news-medical.net |
| Chiral Analogs | Develop stereoselective syntheses of chiral versions of the compound. This would allow for a systematic investigation of stereochemistry on biological activity, a critical step in optimizing drug potency and selectivity. thieme-connect.comthieme-connect.com |
| Bioisosteric Replacement | Systematically replace the butanoate linker or the piperidine ring with other bioisosteres to fine-tune the molecule's properties for specific applications, such as improving metabolic stability or cell permeability. csmres.co.uk |
| Dual-Inhibition Drugs | Explore the use of this bifunctional linker to create single molecules capable of inhibiting multiple targets, such as dual cyclooxygenase (COX) and lipoxygenase (LOX) inhibitors for developing safer analgesics. dovepress.com |
By pursuing these and other research directions, the scientific community can continue to unlock the full potential of versatile building blocks like this compound, driving innovation in both the chemical and biological sciences.
Q & A
Q. What are the established synthetic routes for Methyl 4-(4-aminopiperidin-1-yl)butanoate?
The compound can be synthesized via nucleophilic substitution or esterification. For example, alkylation of 4-aminopiperidine with methyl 4-bromobutanoate in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) at 60–80°C for 12–24 hours. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) . Acid-catalyzed esterification (e.g., H₂SO₄ in methanol under reflux) is another route, adapted from analogous esters like Methyl 4-aminobutanoate .
Key Reaction Parameters
| Parameter | Conditions | Reference |
|---|---|---|
| Catalyst | H₂SO₄ or K₂CO₃ | |
| Solvent | Methanol or DMF | |
| Temperature | Reflux (~65–80°C) or 60–80°C | |
| Purification | Column chromatography or distillation |
Q. How is this compound characterized for purity and structural confirmation?
Use a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to confirm ester and piperidine moieties (e.g., δ ~3.6 ppm for methoxy group, δ ~2.8 ppm for piperidine protons) .
- Mass spectrometry (ESI-MS or GC-MS) : To verify molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₂₀N₂O₂: theoretical 200.15, observed ~200.1) .
- HPLC : For purity assessment (C18 column, mobile phase: methanol/buffer) .
Q. What are the primary research applications of this compound?
- Medicinal chemistry : As a precursor for GABA analogs or piperidine-based drug candidates targeting neurological receptors .
- Chemical biology : Probing enzyme-substrate interactions (e.g., esterases, aminotransferases) due to its hydrolyzable ester and amine groups .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Continuous flow reactors : Improve heat/mass transfer and reduce side reactions (e.g., hydrolysis). Evidence from Methyl 4-aminobutanoate synthesis shows a 15–20% yield increase in flow systems vs. batch .
- Catalyst screening : Test alternatives to H₂SO₄ (e.g., Amberlyst-15, enzymatic catalysts) to reduce corrosion and improve selectivity .
Q. What stability challenges arise during storage, and how are they mitigated?
- Hydrolytic degradation : The ester group is prone to hydrolysis in humid conditions. Store under inert gas (N₂/Ar) at −20°C with desiccants .
- Oxidative stability : The primary amine on piperidine may oxidize. Add antioxidants (e.g., BHT) or use amber vials to limit light exposure .
Stability Data (Analog Compounds)
| Property | Methyl 4-aminobutanoate HCl | Reference |
|---|---|---|
| Degradation (40°C/75% RH) | 5% over 30 days | |
| pKa (amine) | ~9.8 (protonation at physiological pH) |
Q. How are contradictory data on reactivity resolved in mechanistic studies?
- Computational modeling : Use DFT calculations (e.g., Gaussian) to predict reaction pathways (e.g., nucleophilic attack vs. elimination) .
- Kinetic studies : Monitor intermediate formation via in-situ IR or NMR to identify rate-limiting steps .
Q. What analytical methods are used to detect trace impurities?
- LC-MS/MS : Quantify impurities at <0.1% levels (e.g., unreacted 4-aminopiperidine, methyl 4-bromobutanoate) .
- Ion chromatography : Detect ionic byproducts (e.g., Br⁻ from alkylation reactions) .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
